Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis Techniques and Reaction Mechanisms
Research on the synthesis of related compounds, such as 2-Carboxy-4-methoxyphenylacetic acid, employs sulfonation, alkali fusion, and methylation reactions, providing a valuable synthetic process with an average overall yield of 70.63% in three reactions (Dai Shi-gang, 2011). Another study investigates the reaction of Lawesson's Reagent with aromatic dihydroxy compounds, leading to the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives (R. Shabana, F. Osman, S. Atrees, 1994). Additionally, studies on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates describe a method involving the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, offering a route to 4-arylsulfonyl-3-carboxamidothiophenes (C. E. Stephens, Matthew B. Price, J. W. Sowell, 1999).
Environmental Applications
A study on the deep-desulfurization of dibenzothiophene and its derivatives in diesel oil by Achromobacter sp. highlights the potential of using related sulfonamide compounds for environmental pollution reduction. The bacterium utilized these thiophenic compounds as the sole sulfur source, degrading them to less pollutant derivatives, thereby offering a biotechnological approach to reducing sulfur emissions from fossil fuel combustion (N. Bordoloi, S. K. Rai, M. K. Chaudhuri, A. Mukherjee, 2014).
Biological and Chemical Activity
The compound's derivatives have been explored for their potential as inhibitors, such as in the study on matrix metalloproteinase 2 (MMP2) inhibition. This research examines the energetics of the deprotonation-induced ring-opening of a sulfoxide analogue of SB-3CT, a selective inhibitor of MMP2, using DFT and QM/MM calculations. The study provides insight into the reaction mechanisms and energetics involved in the inhibition process, contributing to the understanding of how related compounds could be designed as effective MMP2 inhibitors (Peng Tao, J. Fisher, Q. Shi, S. Mobashery, H. Schlegel, 2010).
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIQIFCGPICDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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